molecular formula C10H10N2O2 B1282172 1-Phenyl-3-(prop-2-enoyl)urea CAS No. 71868-35-4

1-Phenyl-3-(prop-2-enoyl)urea

Cat. No.: B1282172
CAS No.: 71868-35-4
M. Wt: 190.2 g/mol
InChI Key: XEJPYSLOJFWBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Phenyl-3-(prop-2-enoyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various urea derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-(prop-2-enoyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2-X), which are involved in inflammatory processes . The nature of these interactions includes enzyme inhibition, where this compound binds to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1) in immune cells . This inhibition leads to a reduction in inflammation and can potentially be used to treat inflammatory disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like COX-2 and sPLA2-X by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it can modulate gene expression by influencing transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s efficacy and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(prop-2-enoyl)urea can be synthesized through the reaction of phenyl isocyanate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(prop-2-enoyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammatory pathways. The compound binds to the active sites of these enzymes, preventing the formation of pro-inflammatory mediators .

Comparison with Similar Compounds

    1-Phenyl-3-(prop-2-enoyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-Phenyl-3-(prop-2-enoyl)hydrazine: Contains a hydrazine group instead of urea.

    1-Phenyl-3-(prop-2-enoyl)guanidine: Features a guanidine group instead of urea.

Uniqueness: 1-Phenyl-3-(prop-2-enoyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(phenylcarbamoyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPYSLOJFWBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516456
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71868-35-4
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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